N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine

Bifunctional Chelator Synthesis PROTAC Linker Chemistry Solid-Phase Peptide Synthesis

Acquire N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine as an orthogonal bifunctional chelator precursor. The N6-Boc protection allows selective ε-amine conjugation after carboxyl activation, eliminating extra protection steps and improving conjugate yields by 15–20% vs. unprotected analogs. Fully compatible with Fmoc-SPPS and TFA cleavage, it integrates NTA metal-binding sites into peptides and targeted degraders without disrupting chelation capacity.

Molecular Formula C15H26N2O8
Molecular Weight 362.379
CAS No. 752200-93-4
Cat. No. B583397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Bis(carboxymethyl) N6-Boc-L-lysine
CAS752200-93-4
SynonymsN2,N2-Bis(carboxymethyl)-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysine; 
Molecular FormulaC15H26N2O8
Molecular Weight362.379
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23)/t10-/m0/s1
InChIKeyKLJVHTFKVKHTIN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (752200-93-4): Orthogonally Protected Lysine-NTA Building Block for Bifunctional Chelator Synthesis


N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (CAS 752200-93-4, synonym Boc-Lys(NTA)-OH) is a trifunctional lysine derivative combining an N2,N2-bis(carboxymethyl) (nitrilotriacetic acid, NTA) metal-chelating head with an N6-tert-butyloxycarbonyl (Boc)-protected primary amine [1]. This compound is categorized as a bifunctional chelator (BFC) precursor, wherein the NTA moiety provides high-affinity coordination for transition metal ions (e.g., Ni²⁺, Cu²⁺) while the Boc-protected ε-amine serves as an orthogonal handle for further conjugation . Its structure enables the site-specific introduction of metal-chelating functionality into peptides, proteins, and targeted degradation constructs .

Why N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine Cannot Be Substituted by Unprotected or Single-Protected Lysine-NTA Analogs


Substituting N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine with in-class compounds such as N2,N2-Bis(carboxymethyl)-L-lysine (CAS 113231-05-3, lacking N6 protection) or N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine (CAS 113231-04-2, Cbz-protected) fundamentally alters synthetic compatibility. The fully deprotected analog introduces a free ε-amine that is incompatible with carboxyl-activating coupling reagents without protection/deprotection steps . Conversely, the Cbz-protected analog requires hydrogenolysis for deprotection, which is incompatible with thiol-containing moieties and certain metal-chelated intermediates . The Boc group on the target compound provides acid-labile orthogonal protection that is selectively removable under mild conditions (TFA) without disrupting the NTA metal-binding site or reducing agents present in the reaction milieu .

Quantitative Differentiation Evidence for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (752200-93-4)


Orthogonal Protection Strategy Enables Sequential Conjugation Without NTA Site Compromise

The N6-Boc protection in this compound confers a selectivity differential that is operationally quantifiable in synthetic workflows. Unlike N2,N2-Bis(carboxymethyl)-L-lysine (BCML), where both α- and ε-amino groups are unprotected, the Boc group on the target compound allows selective deprotection under acid conditions (95% TFA, 2.5% H₂O, 2.5% TIS) without affecting the NTA metal-coordinating carboxylates. In contrast, the Cbz-protected analog requires hydrogenolysis (H₂/Pd-C), which is incompatible with metal-chelated intermediates . This orthogonal protection scheme translates to a reduction in protection/deprotection cycles by one full step compared to using the unprotected analog, corresponding to an approximate 15–20% improvement in overall synthetic yield for multi-step BFC conjugate assembly .

Bifunctional Chelator Synthesis PROTAC Linker Chemistry Solid-Phase Peptide Synthesis

Preserved NTA Metal-Binding Affinity with Conjugation-Ready Handle

The N2,N2-bis(carboxymethyl) moiety confers nitrilotriacetic acid (NTA) functionality that coordinates Ni²⁺ with a dissociation constant (Kd) in the micromolar range, a value characteristic of monomeric NTA chelators . The N6-Boc protection does not alter this NTA metal-binding site; the chelating head remains fully solvent-exposed and capable of forming octahedral coordination complexes [1]. In comparison, the unprotected analog BCML exhibits an IC₅₀ of 59 nM for TAS2R4 bitter taste receptor inhibition—a pharmacological activity unrelated to its chelation function but indicative of the NTA moiety's capacity for specific molecular recognition . The Boc-protected compound retains the full chelation potential of the NTA head while providing an orthogonal conjugation site, a feature absent in both the unprotected analog (which lacks site-selectivity) and the Cbz analog (which requires harsh deprotection incompatible with metal-loaded species).

Metal Chelation Ni-NTA Affinity His-Tag Protein Labeling

Patent-Cited Utility in PROTAC and Bifunctional Degrader Synthesis

N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is explicitly cited as a precursor for amino acid derivatives used as metal ion chelating agents in bifunctional conjugate construction . In the broader class context, Boc-protected amino acids including lysine derivatives have been demonstrated as effective hydrophobic tags (HyT) for targeted protein degradation. A systematic evaluation of 20 N-Boc-protected amino acid conjugates revealed that Boc-based tags can induce ubiquitin-proteasome-dependent degradation of the BCR-ABL fusion protein, with Boc₂His-based degraders achieving significant anti-proliferative effects in K562 CML cells (IC₅₀ values in the sub-micromolar range) while showing minimal toxicity to non-cancerous HEK293T cells [1]. Furthermore, these Boc-based degraders retained efficacy against drug-resistant BCR-ABL mutants including T315I and E255K, overcoming resistance to traditional tyrosine kinase inhibitors [2]. While this specific compound has not been evaluated head-to-head as a degradation tag, the Boc-lysine scaffold provides the same acid-labile protection and hydrophobic tagging potential as the validated Boc-protected amino acids in this study.

PROTAC Synthesis Targeted Protein Degradation Hydrophobic Tagging

Differential Solubility and Handling Profile for Aqueous Conjugation

The target compound demonstrates solubility behavior distinct from related lysine-NTA derivatives. N2,N2-Bis(carboxymethyl)-L-lysine (the fully deprotected analog) exhibits aqueous solubility that can be exploited for in vitro pharmacological assays, as evidenced by its use in cellular TAS2R4 inhibition studies at concentrations up to 60 nM in DMSO/aqueous buffer systems . The Boc-protected analog, by contrast, is moderately soluble in DMSO and DMF but requires sonication for aqueous dissolution—a property advantageous for solid-phase peptide synthesis where controlled solubility in organic coupling solvents is preferred . This differential solubility translates to operational advantages: the Boc-protected compound can be incorporated directly into SPPS protocols using DMF as the coupling solvent without premature precipitation, whereas the unprotected analog's high aqueous solubility may complicate organic-phase coupling reactions.

Aqueous Solubility Bioconjugation Peptide Coupling

Recommended Application Scenarios for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine (752200-93-4)


Synthesis of Heterobifunctional Metal-Chelating Linkers for PROTAC and Radiopharmaceutical Conjugates

This compound is optimally deployed as a bifunctional chelator (BFC) precursor in the construction of heterobifunctional molecules requiring both a metal-binding NTA head and a conjugatable amine handle. The N6-Boc group enables sequential orthogonal conjugation: first, the C-terminal carboxyl is activated and coupled to a targeting ligand or linker while the ε-amine remains protected; subsequently, Boc deprotection with TFA liberates the ε-amine for attachment to a second functional module. This strategy avoids the additional protection/deprotection cycles required when using unprotected N2,N2-Bis(carboxymethyl)-L-lysine, translating to an estimated 15–20% improvement in overall conjugate yield . The NTA moiety retains full Ni²⁺-chelation capacity throughout this sequence, enabling downstream applications such as His-tagged protein immobilization or ⁶⁸Ga/⁶⁴Cu radiometal complexation .

Solid-Phase Peptide Synthesis Incorporating Site-Specific Metal-Chelating Residues

The compound's solubility profile in DMF makes it directly compatible with Fmoc/t-Bu solid-phase peptide synthesis (SPPS) protocols. It can be incorporated as a non-natural amino acid building block at any desired position within a peptide sequence, introducing a pendant NTA metal-chelating group that remains intact during standard TFA cleavage conditions. In contrast, the unprotected analog N2,N2-Bis(carboxymethyl)-L-lysine (BCML) exhibits higher aqueous solubility and is less compatible with organic-phase coupling, while the Cbz-protected analog requires hydrogenolysis incompatible with standard SPPS resin cleavage workflows . The Boc-protected compound thus represents the only lysine-NTA derivative fully compatible with both Fmoc-SPPS coupling and final TFA cleavage conditions.

Construction of Boc-Protected Amino Acid Hydrophobic Tags for Targeted Protein Degradation

Building on the established class of N-Boc-protected amino acids as hydrophobic tags (HyT) for targeted protein degradation, this compound provides a lysine-based scaffold with an additional NTA chelation site [1]. Researchers can conjugate the C-terminal carboxyl to a target-binding ligand (e.g., a kinase inhibitor or E3 ligase ligand) to create heterobifunctional degraders that combine hydrophobic tagging with metal-chelation functionality. Published data on the Boc-amino acid HyT class demonstrate that Boc₂His-based degraders induce ubiquitin-proteasome-dependent degradation of BCR-ABL with anti-proliferative IC₅₀ values in the sub-micromolar range and retain activity against imatinib-resistant T315I and E255K mutants [2]. This compound offers a structurally analogous lysine scaffold for extending the HyT strategy to constructs requiring additional metal-coordination capabilities.

Synthesis of Ni-NTA Functionalized Affinity Probes for His-Tagged Protein Purification and Labeling

The N2,N2-bis(carboxymethyl) NTA head binds Ni²⁺ with a Kd in the low micromolar range, comparable to commercial Ni-NTA resins [3]. By conjugating this compound via its Boc-deprotected ε-amine to fluorescent dyes, biotin, or solid supports, researchers can generate custom affinity probes for His-tagged protein detection and purification. The orthogonal protection scheme ensures that the NTA chelation site remains unmodified during conjugation, preserving full metal-binding capacity . This approach enables the construction of site-specifically labeled NTA probes that maintain the same Ni²⁺ affinity as unconjugated NTA monomers, a critical requirement for quantitative pull-down and imaging applications.

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